Hirsuteine
Overview
Description
Hirsuteine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities . It is also known for its potential therapeutic benefits in neurological and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hirsuteine involves several steps, starting from the extraction of the alkaloid from Uncaria species. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield of this compound from Uncaria species .
Chemical Reactions Analysis
Types of Reactions: Hirsuteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Hirsuteine serves as a precursor for the synthesis of other indole alkaloids and complex organic molecules.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Medicine: this compound exhibits promising anticancer potentials by inducing apoptotic cell death, oxidative stress, and inhibiting cancer cell migration and invasion.
Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
Mechanism of Action
Comparison with Similar Compounds
Hirsutine: Another indole alkaloid with similar therapeutic benefits but different molecular targets.
Rhynchophylline: Known for its antihypertensive and neuroprotective effects.
Isorhynchophylline: Exhibits anti-inflammatory and antioxidant activities.
Properties
IUPAC Name |
methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGIFAYWNNSAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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